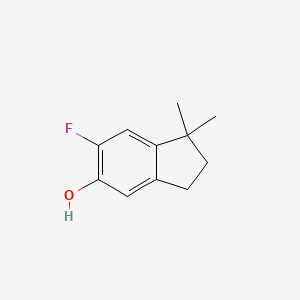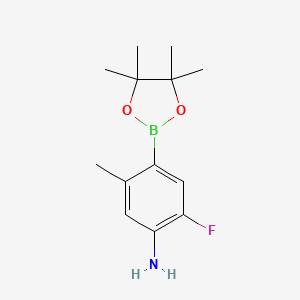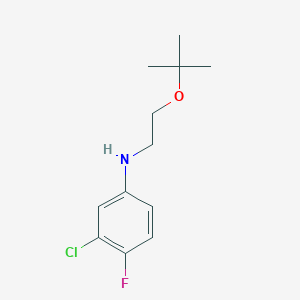![molecular formula C35H22N4O B8455128 2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole](/img/structure/B8455128.png)
2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole
Descripción general
Descripción
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is a complex organic compound that features a unique structure combining carbazole, bipyridine, and benzo[d]oxazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability, charge transport properties, and electroluminescent characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-(9H-carbazol-9-yl)phenylboronic acid with appropriate bipyridine and benzo[d]oxazole derivatives under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .
Aplicaciones Científicas De Investigación
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electroluminescent properties.
Photovoltaics: Employed in the development of organic solar cells for efficient light absorption and charge transport.
Biological Probes: Utilized in fluorescence microscopy and imaging due to its strong fluorescence.
Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) from the anode to the emitting layer. This enhances the efficiency and stability of the device . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and detection .
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic Acid: Similar structure but lacks the bipyridine and benzo[d]oxazole moieties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units but differs in the overall structure and properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Features carbazole but with different functional groups and applications.
Uniqueness
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is unique due to its combination of carbazole, bipyridine, and benzo[d]oxazole units, which confer distinct electronic and photophysical properties. This makes it particularly valuable in advanced materials for organic electronics and optoelectronics .
Propiedades
Fórmula molecular |
C35H22N4O |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C35H22N4O/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H |
Clave InChI |
MMZMPJGAZDWWQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8O7 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrrolo[2,3-b]pyridine-5-methanol,2,3-dihydro-a-(4-methylphenyl)-](/img/structure/B8455061.png)











![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)
